Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is a complex organic compound with a unique structure that includes an allyl group, a phenyl group, and a succinamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted butenyl compound followed by the introduction of the succinamic acid ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Allyl-1-phenyl-but-3-enyl)-phthalamic acid
- N-(1-Allyl-1-phenyl-but-3-enyl)-malonamic acid
Uniqueness
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C18H23NO3 |
---|---|
Molekulargewicht |
301.4g/mol |
IUPAC-Name |
methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate |
InChI |
InChI=1S/C18H23NO3/c1-4-13-18(14-5-2,15-9-7-6-8-10-15)19-16(20)11-12-17(21)22-3/h4-10H,1-2,11-14H2,3H3,(H,19,20) |
InChI-Schlüssel |
SAACDBJYUKMPKL-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.